molecular formula C14H10BrFN4O B1387371 3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide CAS No. 1170190-27-8

3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide

Cat. No.: B1387371
CAS No.: 1170190-27-8
M. Wt: 349.16 g/mol
InChI Key: XLGOLMSZGMNMPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-c]pyrimidines involves several methodologies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a similar compound, has been studied due to its structural similarities with the purine ring . Different studies have investigated TP derivatives as possible isosteric replacements for purines .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-c]pyrimidines are diverse. For instance, one study used the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .

Mechanism of Action

While the specific mechanism of action for “3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide” is not available, a series of novel pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their anticancer activity against 60 human tumor cell lines . The compound inhibited EGFR and ErbB2 kinases at the sub-micromolar level .

Properties

IUPAC Name

3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN4O/c1-8-13(15)12-6-11(17-7-20(12)19-8)14(21)18-10-5-3-2-4-9(10)16/h2-7H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGOLMSZGMNMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NC(=CC2=C1Br)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide
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3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide
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3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide
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3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide
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3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide

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